molecular formula C11H18O4 B1347616 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 306935-15-9

3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No. B1347616
CAS RN: 306935-15-9
M. Wt: 214.26 g/mol
InChI Key: VFNNTVXOZWMVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, also known as MTCA, is a versatile organic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of many pharmaceuticals, such as anti-cancer drugs, and has been used in the production of polymers, dyes, and other specialty chemicals. MTCA is also used in biochemical and physiological research, as it has been found to have a range of effects on various biological processes.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been utilized in the synthesis of chiral compounds such as 3-aminocarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, derived from (1R,3S)-camphoric acid. The structure of this compound, showing a conformation between a twist and an envelope in the five-membered ring, was analyzed using NMR and X-ray diffraction techniques (Nie et al., 2002).
  • Chemical Reactions and Derivatives :

    • Research includes the addition of thiols to the double bond in the methyl ester of 1-methylcyclopropene-3-carboxylic acid, leading to the formation of thio-substituted cyclopropanecarboxylic acids. This process is significant for the selective addition at the double bond, particularly at the atom anti to the methoxycarbonyl group (Shapiro et al., 1991).
  • Cyclisation Processes in Organic Synthesis :

    • The Stobbe condensation process involves the cyclisation of similar compounds, demonstrating the versatility of 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid in creating complex organic structures like phenanthrene and anthracene derivatives. This highlights its role in facilitating key reactions in organic synthesis (Abdel‐Wahhab et al., 1968).
  • Conformational Studies and Catalytic Applications :

    • Research on the lactone of (1S,3R)-1-hydroxy-1-diphenylphosphinomethyl-2,2,3-trimethylcyclopentan-3-carboxylic acid and related compounds reveals insights into conformational properties and applications in enantioselective homogeneous catalytic hydrogenation. This underscores its significance in stereochemistry and catalysis (Comisso et al., 1982).
  • Polymorphism and Thermal Behavior :

    • Studies on polymorphism and thermal behavior of derivatives like 3-para-toluyl-1,2,2-trimethyl cyclopentane carboxylic acid contribute to understanding the material properties of these compounds, particularly their phase transitions and stability under different thermal conditions (Terol et al., 1993).

properties

IUPAC Name

3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNNTVXOZWMVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298099
Record name 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

CAS RN

306935-15-9
Record name 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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